molecular formula C12H20NaO3+ B1615182 Sodium;oxolane-2,5-dione;2,4,4-trimethylpent-1-ene CAS No. 37199-81-8

Sodium;oxolane-2,5-dione;2,4,4-trimethylpent-1-ene

Cat. No.: B1615182
CAS No.: 37199-81-8
M. Wt: 235.27 g/mol
InChI Key: JHBKNJSZAQSDFP-UHFFFAOYSA-N
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Description

Sodium;oxolane-2,5-dione;2,4,4-trimethylpent-1-ene is a chemical compound known for its diverse applications in various industriesThis compound is recognized for its ability to act as a dispersant, scale inhibitor, and compatibilizer in different formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-furandione, polymer with 2,4,4-trimethylpentene, sodium salt typically involves the polymerization of maleic anhydride with 2,4,4-trimethylpentene in the presence of a sodium-based catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer. The polymerization process can be initiated by free radicals or other polymerization initiators .

Industrial Production Methods

In industrial settings, the production of this polymer is often carried out in large-scale reactors where the reactants are continuously fed, and the polymer is continuously removed. This continuous process allows for the efficient production of the polymer with consistent quality. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to optimize the yield and properties of the polymer .

Chemical Reactions Analysis

Types of Reactions

Sodium;oxolane-2,5-dione;2,4,4-trimethylpent-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this polymer include water (for hydrolysis), alkali metals (for substitution reactions), and cross-linking agents such as epoxides or diisocyanates. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and the presence of catalysts or initiators .

Major Products Formed

The major products formed from the reactions of this polymer include maleic acid derivatives, substituted polymers, and cross-linked polymer networks. These products have various applications in different industries, including coatings, adhesives, and water treatment .

Scientific Research Applications

Sodium;oxolane-2,5-dione;2,4,4-trimethylpent-1-ene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-furandione, polymer with 2,4,4-trimethylpentene, sodium salt involves its ability to interact with various molecules and surfaces. The sodium ions in the polymer structure play a crucial role in its dispersant and scale inhibition properties. The polymer can adsorb onto surfaces, preventing the formation of scale and promoting the dispersion of particles. Additionally, the polymer’s functional groups can participate in chemical reactions, modifying the properties of the molecules it interacts with .

Comparison with Similar Compounds

Similar Compounds

  • Maleic anhydride-styrene copolymer
  • Maleic anhydride-ethylene copolymer
  • Maleic anhydride-diisobutylene copolymer

Uniqueness

Sodium;oxolane-2,5-dione;2,4,4-trimethylpent-1-ene is unique due to its specific combination of maleic anhydride and 2,4,4-trimethylpentene, along with the incorporation of sodium ions. This unique structure imparts distinct properties, such as enhanced dispersant and scale inhibition capabilities, making it particularly valuable in water treatment and industrial applications .

Properties

IUPAC Name

sodium;oxolane-2,5-dione;2,4,4-trimethylpent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16.C4H4O3.Na/c1-7(2)6-8(3,4)5;5-3-1-2-4(6)7-3;/h1,6H2,2-5H3;1-2H2;/q;;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBKNJSZAQSDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C)(C)C.C1CC(=O)OC1=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20NaO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37199-81-8
Record name 2,5-Furandione, polymer with 2,4,4-trimethylpentene, sodium salt
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Furandione, polymer with 2,4,4-trimethylpentene, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.363
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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